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Compound of Interest

Compound Name: 2-(Boc-aminomethyl)pyrimidine

Cat. No.: B578552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Boc-
aminomethyl)pyrimidine, a key intermediate in medicinal chemistry and drug discovery. The

document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

This guide is intended to support researchers in the identification, characterization, and

utilization of this versatile building block.

Data Presentation
The following tables summarize the expected quantitative spectral data for 2-(Boc-
aminomethyl)pyrimidine. This data is compiled from spectral databases and analysis of

structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4, H-6 ~8.7 Doublet ~4.8

H-5 ~7.2 Triplet ~4.8

-CH₂- ~4.5 Doublet ~6.0

-NH- ~5.5 Triplet (broad) ~6.0

-C(CH₃)₃ ~1.5 Singlet -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Atom Chemical Shift (δ, ppm)

C-2 ~163

C-4, C-6 ~157

C-5 ~119

C=O (Boc) ~155

-C(CH₃)₃ (Boc) ~80

-CH₂- ~46

-C(CH₃)₃ (Boc) ~28

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Expected IR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (Carbamate) 3400 - 3200 Medium, Broad

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 2980 - 2850 Medium to Strong

C=O Stretch (Carbamate) 1725 - 1700 Strong

C=N, C=C Stretch (Pyrimidine) 1600 - 1400 Medium to Strong

N-H Bend (Carbamate) 1540 - 1500 Medium

C-N Stretch 1350 - 1200 Medium

Table 4: Expected Mass Spectrometry Fragmentation
m/z Ion

210.12 [M+H]⁺

154.08 [M - C₄H₈ + H]⁺

110.07 [M - Boc + H]⁺

95.06 [C₄H₅N₂-CH₂]⁺

Ionization Mode: Electrospray (ESI+).

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-(Boc-
aminomethyl)pyrimidine.

Materials:

2-(Boc-aminomethyl)pyrimidine (5-10 mg)
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Deuterated chloroform (CDCl₃, ~0.7 mL)

NMR tube (5 mm)

Pipette

NMR Spectrometer (e.g., 400 MHz)

Procedure:

Weigh approximately 5-10 mg of 2-(Boc-aminomethyl)pyrimidine and place it in a clean,

dry vial.

Add approximately 0.7 mL of CDCl₃ to the vial to dissolve the sample.

Transfer the solution to a 5 mm NMR tube using a pipette.

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Acquire the ¹H NMR spectrum using standard acquisition parameters.

Following ¹H NMR acquisition, acquire the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-(Boc-aminomethyl)pyrimidine.

Materials:

2-(Boc-aminomethyl)pyrimidine (1-2 mg)

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer
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Procedure:

Place a small amount of KBr in an agate mortar and grind to a fine powder.

Add 1-2 mg of 2-(Boc-aminomethyl)pyrimidine to the mortar and mix thoroughly with the

KBr.

Transfer a portion of the mixture to a pellet press and apply pressure to form a thin,

transparent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-(Boc-
aminomethyl)pyrimidine.

Materials:

2-(Boc-aminomethyl)pyrimidine (~1 mg)

Methanol (HPLC grade)

Vial

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

Prepare a dilute solution of the sample by dissolving approximately 1 mg of 2-(Boc-
aminomethyl)pyrimidine in 1 mL of methanol.

Introduce the sample solution into the ESI source of the mass spectrometer via direct

infusion or through a liquid chromatography system.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
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Visualizations
The following diagrams illustrate the structure of 2-(Boc-aminomethyl)pyrimidine and the

general workflow for its spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of 2-(Boc-aminomethyl)pyrimidine.

Caption: Structure of 2-(Boc-aminomethyl)pyrimidine with atom numbering for NMR

assignments.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-(Boc-
aminomethyl)pyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b578552#2-boc-aminomethyl-pyrimidine-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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